molecular formula C17H13FN2O B2594534 (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide CAS No. 358314-77-9

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2594534
CAS No.: 358314-77-9
M. Wt: 280.302
InChI Key: FAAFIIAQAFCLDG-GDNBJRDFSA-N
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Description

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This specific compound features a benzyl group, a cyano group, and a fluorophenyl group, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between benzylamine and 2-fluorobenzaldehyde in the presence of a base such as piperidine.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide: :

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-15(11-19)17(21)20-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFIIAQAFCLDG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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